molecular formula C12H10O3 B1591784 Methyl 5-hydroxy-1-naphthoate CAS No. 91307-40-3

Methyl 5-hydroxy-1-naphthoate

Cat. No. B1591784
CAS RN: 91307-40-3
M. Wt: 202.21 g/mol
InChI Key: JXPWWZATUWESQH-UHFFFAOYSA-N
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Description

“Methyl 5-hydroxy-1-naphthoate” is a chemical compound with the CAS Number: 91307-40-3 and a molecular weight of 202.21 . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The molecular formula of “Methyl 5-hydroxy-1-naphthoate” is C12H10O3 . Its InChI Code is 1S/C12H10O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7,13H,1H3 .


Chemical Reactions Analysis

“Methyl 5-hydroxy-1-naphthoate” is involved in the biosynthesis of the naphthoic acid (NA) moiety in the chromophore of the enedyine antitumor antibiotic neocarzinostatin (NCS). It catalyzes the hydroxylation at the C-7 position of 2-hydroxy-5-methyl-1-naphthoate to yield 2,7-dihydroxy-5-methyl-1-naphthoate .


Physical And Chemical Properties Analysis

“Methyl 5-hydroxy-1-naphthoate” is a solid substance stored at room temperature . It has a molecular weight of 202.21 .

Scientific Research Applications

Photophysical Properties

  • In Supramolecular Assemblies: Methyl 2-hydroxy-3-naphthoate (MHN23) shows enhanced absorption and fluorescence intensity in microenvironments like micelles and niosomes formed by nonionic surfactant (Tween-80). This enhancement is attributed to the confined and rigid microenvironment provided by these assemblies, affecting the photophysical properties of probes significantly (Wang, Pan, Li, & Zhao, 2016).

Biochemical Applications

  • Inflammatory Response Suppression: Methyl-1-hydroxy-2-naphthoate, a naphthol derivative, has demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammatory responses in murine macrophages. This compound significantly inhibits the release of nitric oxide, interleukin-1beta, and interleukin-6, as well as the expression of inducible NO synthase and cyclooxygenase-2. These effects are mediated through the suppression of NF-κB, JNK, and p38 MAPK pathways (Zhang et al., 2011).

Chemical Synthesis and Mechanisms

  • Photolysis Studies: 5-Methyl-1,4-naphthoquinone has been used as a probe to study hydrogen and proton transfer reactions. Its photoenolization process and mechanism in aqueous solution provide insights into the kinetics of these reactions (Chiang, Kresge, Hellrung, Schünemann, & Wirz, 1997).
  • Dimerization Mechanism: The electrochemical reduction process of 5-hydroxy-1, 4-naphthoquinone involves a proton coupled electron transfer (PCET) process, leading to the formation of a dimer. This mechanism contrasts with the reduction of 5-hydroxy-2-methyl-1, 4-naphthoquinone, highlighting the influence ofstructural differences on the chemical behavior of these compounds (Li, Cheng, & Jin, 2014).

Other Chemical Reactions

  • Alkaline Hydrolysis: The mechanism of alkaline hydrolysis of methyl 1-naphthoate derivatives, including various substituents, has been studied. This research provides insights into the effects of substituents on hydrolysis rates and activation parameters, indicating the occurrence of neighbouring-group participation (Bowden, 1973).

Pharmacological Research

  • Beta-Adrenoceptor Activities: Studies have been conducted on the synthesis of 2-alkylamino-6-hydroxy-5-hydroxymethyl-1,2,3,4-tetrahydro-1-naphthalenols, derived from methyl 2-hydroxy-1-naphthoate, for potential bronchodilator activities with minimal cardiovascular side effects (Sugihara, Ukawa, Kuriki, Nishikawa, & Sanno, 1977).

Safety And Hazards

“Methyl 5-hydroxy-1-naphthoate” is classified under the GHS07 category. It has hazard statements H302, H315, H319, H332, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “Methyl 5-hydroxy-1-naphthoate” are not available, it’s worth noting that compounds with similar structures have been studied for their potential applications in various fields, including biology, medicine, metal complex design, and semiconductor and optical materials .

properties

IUPAC Name

methyl 5-hydroxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPWWZATUWESQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597990
Record name Methyl 5-hydroxynaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-hydroxy-1-naphthoate

CAS RN

91307-40-3
Record name Methyl 5-hydroxynaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JA O'Meara, C Yoakim, PR Bonneau… - Journal of medicinal …, 2005 - ACS Publications
A series of novel 8-substituted dipyridodiazepinone-based inhibitors were investigated for their antiviral activity against wild type human immunodeficiency virus (HIV-1) and the …
Number of citations: 34 pubs.acs.org
HF Nour, T El Malah, EK Radwan, REA Mageid… - Reactive and Functional …, 2021 - Elsevier
… The ditosylate compound 2 was then reacted with two equivalents of methyl 5-hydroxy-1-naphthoate 3 to give the novel trinaphthyl-based diester 4 in good yield (65%). The FT-IR …
Number of citations: 11 www.sciencedirect.com
LC Anderson, DG Thomas - Journal of the American Chemical …, 1943 - ACS Publications
… Methyl 5-Hydroxy-1-naphthoate.—The ester was … prepared from l-naphthylamine-7-sulfonic acid in the manner described for the preparation of methyl 5-hydroxy-1naphthoate. The ester …
Number of citations: 10 pubs.acs.org

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